(1-benzyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
(1-benzyl-1H-imidazol-2-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the imidazole ring and an acetonitrile group at position 2. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
It has been reported that imidazole derivatives can interfere with the pqs system, one of three quorum sensing (qs) systems in pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
It has been reported that imidazole derivatives can reduce bacterial virulence gene expression and biofilm maturation .
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
(1-benzyl-1H-imidazol-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain proteases, altering their catalytic activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, this compound can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as membrane permeability and binding affinity to intracellular proteins. The localization and accumulation of this compound are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-imidazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the efficient production of the compound for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-imidazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized imidazole derivatives, while reduction can produce amine-substituted imidazoles .
Scientific Research Applications
(1-benzyl-1H-imidazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-benzyl-1H-imidazol-2-yl)acetonitrile include other imidazole derivatives such as:
- 1H-imidazole-2-acetonitrile
- 1-benzyl-1H-imidazole
- 2-phenyl-1H-imidazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHQSYXCWLVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355812 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21125-22-4 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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